

Dactylyne: A Technical Overview of a Marine-Derived Drug Metabolism Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylyne is a naturally occurring, halogenated C15 acetogenin originally isolated from the sea hare Aplysia dactylomela. Structurally, it is characterized as an acetylenic dibromochloro ether. [1][2] While initial pharmacological screenings revealed no direct effects on the cardiovascular, respiratory, or central nervous systems, **dactylyne** has been identified as a potent inhibitor of drug metabolism.[1][2] This technical guide provides a comprehensive overview of the known properties of **dactylyne**, including its chemical identity, biological activity, and the experimental basis for these findings.

Chemical and Physical Properties

Dactylyne is a complex molecule with the molecular formula C15H19Br2ClO.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Source
CAS Number	55306-12-2	
Molecular Formula	C15H19Br2ClO	_
Molecular Weight	410.57 g/mol	_
IUPAC Name	(2R,3R,5S,6S)-3-bromo-2- [(Z)-3-bromopent-2-enyl]-5- chloro-6-[(E)-pent-2-en-4- ynyl]oxane	-

Biological Activity: Inhibition of Pentobarbital Metabolism

The most significant reported biological activity of **dactylyne** is its ability to inhibit the metabolism of the barbiturate pentobarbital, thereby potentiating its hypnotic effects.

In Vivo Effects

In a key study, the administration of **dactylyne** to mice prior to the induction of sleep with pentobarbital led to a dramatic increase in sleep duration. The primary quantitative findings from this research are summarized below.

Treatment Group	Dose of Dactylyne (ip)	Effect on Pentobarbital- Induced Sleep Time in Mice
Dactylyne	25 mg/kg	Prolonged by more than 10 hours

This potentiation of pentobarbital's effects is attributed to the inhibition of its metabolic pathways. The study demonstrated that **dactylyne** administration led to a several-fold increase in the elimination half-life of pentobarbital. **Dactylyne** was reported to be non-toxic up to a dose of 200 mg/kg intravenously in mice.



Experimental Protocols

While the full, detailed experimental protocols from the original studies are not readily available in current literature, a likely methodology for the in vivo assessment of **dactylyne**'s effect on pentobarbital-induced sleep time can be reconstructed based on standard pharmacological practices.

Pentobarbital-Induced Sleep Time Assay

- Animals: Male mice are used for the experiment.
- Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a standard period before the experiment.
- Grouping: Mice are divided into a control group and a dactylyne-treated group.
- Administration of Dactylyne: The dactylyne-treated group receives an intraperitoneal (ip) injection of dactylyne (e.g., 25 mg/kg) dissolved in a suitable vehicle. The control group receives an equivalent volume of the vehicle alone.
- Induction of Sleep: After a predetermined period following the **dactylyne** or vehicle injection, all animals are administered a hypnotic dose of pentobarbital via intraperitoneal injection.
- Measurement of Sleep Time: The onset of sleep is determined by the loss of the righting
 reflex (the inability of the mouse to right itself when placed on its back). The duration of sleep
 is measured as the time from the loss to the spontaneous recovery of the righting reflex.
- Data Analysis: The mean sleep duration for the control and dactylyne-treated groups are calculated and compared statistically to determine the significance of any observed differences.

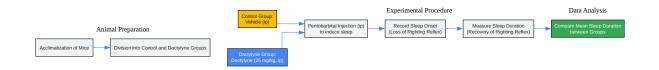
Postulated Mechanism of Action

The observed prolongation of pentobarbital's effects strongly suggests that **dactylyne** acts as an inhibitor of the hepatic enzymes responsible for drug metabolism. Pentobarbital is primarily metabolized by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Although the specific CYP isozymes inhibited by **dactylyne** have not been reported, it is hypothesized that **dactylyne** or one of its metabolites interferes with this enzymatic degradation process.



Visualizations

Experimental Workflow for Assessing Dactylyne's Effect on Pentobarbital-Induced Sleep



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Caption: Experimental workflow for evaluating the effect of dactylyne on pentobarbital-induced sleep time in mice.

Conclusion

Dactylyne stands out as a marine natural product with a specific and potent biological activity as a drug metabolism inhibitor. Its ability to significantly prolong the effects of pentobarbital highlights its potential as a pharmacological tool for studying drug metabolism and as a lead compound for the development of new drug metabolism modulators. Further research is warranted to elucidate the precise molecular mechanism of action, including the identification of the specific cytochrome P450 isozymes inhibited by **dactylyne**, and to explore its potential effects on the metabolism of other therapeutic agents.

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